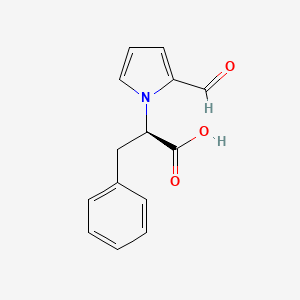
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is an organic compound with a complex structure that includes a pyrrole ring, a formyl group, and a phenylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Formyl Group: The Vilsmeier-Haack reaction is often used to introduce the formyl group into the pyrrole ring. This involves the reaction of the pyrrole with a formylating agent such as DMF and POCl3.
Attachment of the Phenylpropanoic Acid Moiety: This step can involve a Friedel-Crafts acylation reaction, where the pyrrole derivative reacts with a phenylpropanoic acid derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group in ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: ®-2-(2-Carboxy-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Reduction: ®-2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive formyl group.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can lead to the discovery of new drugs with specific biological activities.
Industry
In the industrial sector, ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-methoxyphenyl)propanoic acid
- ®-2-(2-Formyl-1H-pyrrol-1-yl)-3-(4-chlorophenyl)propanoic acid
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the formyl group and the pyrrole ring in a single molecule provides a versatile platform for chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H13NO3 |
|---|---|
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2R)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m1/s1 |
Clé InChI |
XZAYKRMTIYRFEF-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)O)N2C=CC=C2C=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


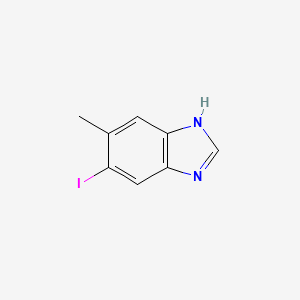

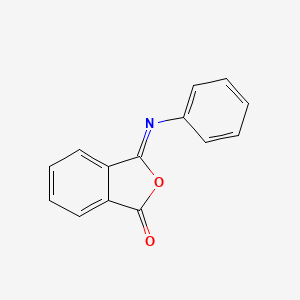
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
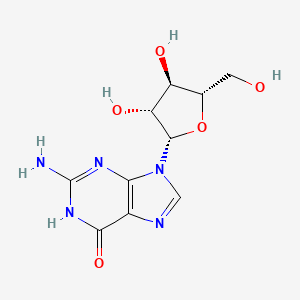
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
![Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate](/img/structure/B12854026.png)

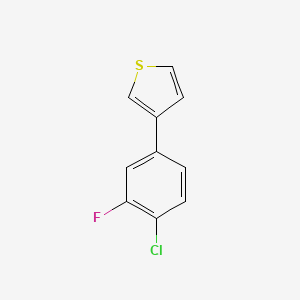
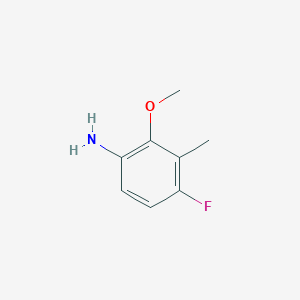
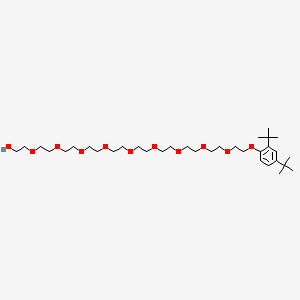


![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
